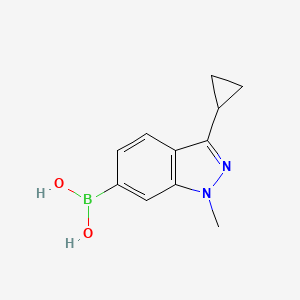

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

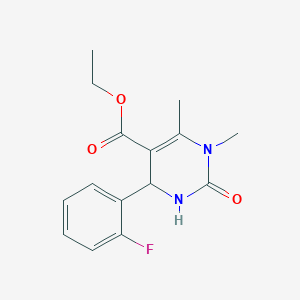

“(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-66-2 . It has a molecular weight of 216.05 and its linear formula is C11H13BN2O2 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki–Miyaura coupling reactions and can form boroxine, solvent adduct, and dimer ions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.05 .Wissenschaftliche Forschungsanwendungen

Electrochemical Borylation of Carboxylic Acids

Boronic acids, including cyclopropyl derivatives, serve as versatile intermediates in organic synthesis and are key motifs in medicines. The electrochemical borylation of carboxylic acids offers a simple and economical method to convert carboxylic acids to boronic acids. This approach is scalable and has broad substrate scope, demonstrating the utility of boronic acids in the synthesis of complex natural products like jawsamycin, which contains multiple cyclopropane rings (Barton et al., 2021).

Catalytic Applications

Boronic acids catalyze various organic reactions, including highly enantioselective aza-Michael additions. For instance, using a chiral boronic acid catalyst enables the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This highlights the role of boronic acids in catalysis, contributing to organic synthesis with high enantioselectivity (Hashimoto et al., 2015).

Stabilization and Cross-Coupling

The instability of certain boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, poses challenges for their storage and use in cross-coupling reactions. A solution is the slow release of these unstable boronic acids from air-stable MIDA boronates, transforming them into shelf-stable and effective building blocks for cross-coupling, enhancing their utility in organic synthesis (Knapp et al., 2009).

Boron Neutron Capture Therapy Agents

Boronic acids are explored in the development of agents for boron neutron capture therapy (BNCT), a cancer treatment method. The synthesis of boronated unnatural cyclic amino acids as potential BNCT agents exemplifies the application of boronic acids in designing new therapeutic molecules. These compounds aim to achieve high tumor uptake and efficacy in BNCT (Kabalka et al., 2008).

Mechanoluminescent and Phosphorescent Materials

The cyclic esterification of aryl boronic acids with dihydric alcohols provides a strategy for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process demonstrates the potential of boronic acids in materials science, enabling the development of novel RTP emitters and ML dyes with significant applications in sensing and imaging (Zhang et al., 2018).

Zukünftige Richtungen

Boronic acids, including “(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid”, have potential applications in various fields due to their unique chemical properties. They are increasingly utilized in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on exploring these applications further.

Eigenschaften

IUPAC Name |

(3-cyclopropyl-1-methylindazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-14-10-6-8(12(15)16)4-5-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDMEHGFPQZEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NN2C)C3CC3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)

![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)

![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)

![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)